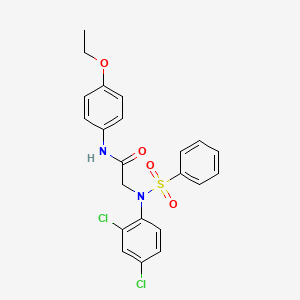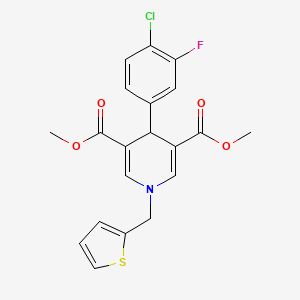![molecular formula C23H20ClNO5S2 B3556946 [1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-chlorophenyl)methanone](/img/structure/B3556946.png)
[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-chlorophenyl)methanone
Übersicht
Beschreibung
Pyrrolo[2,1-a]isoquinolines are a type of organic compound that frequently occur in a large number of bioactive natural products and pharmaceutically important molecules . They are used to produce artificial molecules with potential applications .
Synthesis Analysis
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .Molecular Structure Analysis
Pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups can be excited under irradiation with visible light to display wider redox windows and higher triplet-state energies . The photophysical and electrochemical characters of PIqs can be tailored by modification of the electron-withdrawing groups and their positions .Chemical Reactions Analysis
Pyrrolo[2,1-a]isoquinolines (PIqs) can catalyze a series of molecular transformations . They enable redox-neutral (hetero)biaryl cross-coupling between aryl halides and (hetero)arenes, nickel-catalyzed amination and oxygenation of aryl halides, and decarboxylative cross-coupling between α-amino acids and aryl halides .Wissenschaftliche Forschungsanwendungen
Antileukemic Activity
- Synthesis and Antileukemic Activity : A study explored the synthesis and in vivo antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including compounds similar to 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone. These compounds demonstrated significant activity against P388 lymphocytic leukemia (Anderson et al., 1988).
Antitumor Evaluation
- Design, Synthesis, and Antitumor Evaluation : A related research focused on synthesizing and evaluating the antiproliferative effects of 1,2-bis(hydroxymethyl)pyrrolo[1,2-f]phenanthridine derivatives, including compounds structurally similar to the one . These derivatives demonstrated significant antitumor activities, inhibiting the growth of various human tumor cell lines in vitro (Patel et al., 2020).
Radical Alkenylation in Synthesis
- Photochemically Induced Radical Alkenylation : A study presented a method for the direct alkenylation of C(sp3)–H bonds, which might be relevant to the synthesis or modification of 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone. This approach provides an efficient means for creating structurally complex pharmaceuticals (Amaoka et al., 2014).
New Synthesis Methods
- N-bis(methylthio)methylene Derivatives Synthesis : Research on the synthesis of 2-aminoindolizine and related compounds, including pyrrolo[2,1-a]isoquinoline derivatives, outlines new methodologies potentially applicable to the synthesis of 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone (Tominaga et al., 1992).
Murine Antineoplastic Activity
- Synthesis and Murine Antineoplastic Activity : Another study reported the synthesis and murine antineoplastic activity of bis[(carbamoyloxy)methyl] derivatives of pyrrolo[2,1-a]isoquinoline. These compounds showed significant activity against various tumor systems, indicating potential application in cancer treatment (Anderson et al., 1984).
Antimicrobial Activity
- Synthesis of Antimicrobial Pyrrolo[2,1-a]isoquinolin-3-ones : This research synthesized pyrroloisoquinoline derivatives with potential antimicrobial activity. Some derivatives demonstrated significant bactericidal andfungicidal properties, suggesting their application in developing new antimicrobial agents (Moreno et al., 2012).
Multicomponent Cycloaddition Synthesis
- Synthesis via Multicomponent 1,3-Dipolar Cycloaddition : A study explored the synthesis of Pyrrolo[2,1-a]isoquinoline derivatives using a multicomponent 1,3-dipolar cycloaddition process. This method could be relevant for the synthesis or modification of 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone (Dumitrascu et al., 2013).
Asymmetric Synthesis
- Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives : This research focused on the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloadditions. This process could be applicable in the enantioselective synthesis of the compound (Ruano et al., 2011).
Tandem Synthesis of Heterocycles
- Copper-Catalyzed Tandem Synthesis : A study described the copper-catalyzed tandem synthesis of pyrrolo[2,1-a]isoquinolines, which may offer insights into novel synthesis routes for the compound of interest (Verma et al., 2012).
Process Development for Similar Compounds
- Pilot-Plant Synthesis of Similar Compounds :
This research outlines the process development and pilot-plant synthesis of a compound structurally related to 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone. The study provides valuable insights into large-scale production and refinement processes for similar compounds (Kopach et al., 2010).
Ruthenium-Chelated Synthesis
- Ruthenium-Chelated Non-Innocent Bis(heterocyclo)methanides : Research on ruthenium-chelated bis(heterocyclo)methanides, which could be structurally or functionally related to the compound of interest, demonstrates the potential of such complexes in organic synthesis and pharmaceutical applications (Panda et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Pyrrolo[2,1-a]isoquinolines have been extensively studied due to their remarkable capacity to produce diverse, complex chemical substances . They exhibit a wide range of biological activities, making these compounds a singularly important subject for research . Recently, target-selective lamellarin analogs have been designed, synthesized, and evaluated as anti-cancer agents .
Eigenschaften
IUPAC Name |
[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5S2/c1-3-31(27,28)22-19-18-8-6-5-7-15(18)13-14-25(19)20(23(22)32(29,30)4-2)21(26)16-9-11-17(24)12-10-16/h5-14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRKQXJFCCYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CC)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorophenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556874.png)
![ethyl 5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B3556889.png)
![2-[(6-methoxy-3,4-dihydro-1(2H)-quinolinyl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556893.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556895.png)
![9-benzyl-6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9H-purine](/img/structure/B3556901.png)
![1,3-dioxo-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3556908.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3556923.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B3556924.png)
![N-(4-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3556926.png)

![N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3556948.png)

![1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3556963.png)
